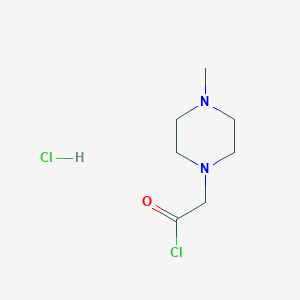

![molecular formula C4H12ClN3O B2911577 N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride CAS No. 2375271-12-6](/img/structure/B2911577.png)

N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

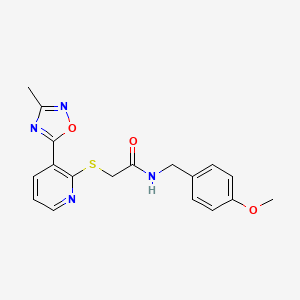

“N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride” is a chemical compound with the CAS Number: 2201920-82-1 . It has a molecular weight of 166.65 . The compound is also known as N-methyl-N-(2-(methylamino)ethyl)acetamide hydrochloride .

Molecular Structure Analysis

The InChI code for “N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride” is 1S/C6H14N2O.ClH/c1-6(9)8(3)5-4-7-2;/h7H,4-5H2,1-3H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride” is a compound with a molecular weight of 166.65 . Unfortunately, other specific physical and chemical properties were not found in the available sources.Wissenschaftliche Forschungsanwendungen

Formation Mechanism Study

The mechanism of formation of N-Methyl-N-[2-(methylamino)ethyl]nitrous amide was studied by DFT . The first stage, the reaction of trichlorophosphine with 2-(diphenylphosphoryl)acetic acid, involves three elementary steps, and the explicit inclusion of solvent makes it possible to reduce the activation energy of each of them .

Skeletal Editing of Organic Molecules

Prof. Levin and co-workers from University of Chicago developed an elegant method for the “skeletal editing” of organic molecules by nitrogen atom deletion . Their strategy included the use of an anomeric N-pivaloyloxy-N-alkoxyamide amide as the key reagent .

Cancerogenic Impurities Study

N-Nitrosamines can form as impurities in the process of chemical drug production . Following the drug administration, oxidation of the N-nitrosamine species by cytochrome P450 leads to downstream production of cancerogenic diazonium salts that damage DNA by alkylation of susceptible nucleobases .

Extractants for Various Metal Ions

Tridentate phosphorylated acetamides are promising extractants for various metal ions .

Ligands for Metal Complexes

These compounds can act as ligands for metal complexes that exhibit catalytic and biological activity .

Synthesis of Carbamoylmethylphosphine Oxides

A lot of methods for the synthesis of carbamoylmethylphosphine oxides are known; the basic methods include the Arbuzov and Michaelis–Becker reactions, direct amidation of phosphorylacetic acids and their esters, and the reaction of phosphorylacetic acid chlorides and amines .

Eigenschaften

IUPAC Name |

N-methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3O.ClH/c1-5-3-4-7(2)6-8;/h5H,3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBLNAVICIJBDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(C)N=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2911497.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2911500.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2911503.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2911505.png)

![3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-(3,5-dichlorobenzyl)-benzamide](/img/structure/B2911512.png)

![N-(3,5-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2911513.png)